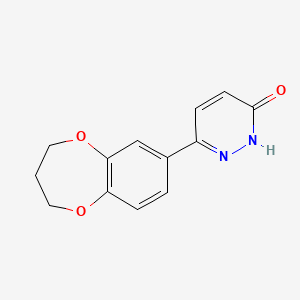

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one

Description

6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one is a heterocyclic compound featuring a pyridazinone core fused with a benzodioxepin moiety. Its molecular formula is C₁₃H₁₂N₂O₃, with a molecular weight of 244.25 g/mol and a CAS registry number of 1156362-84-3 .

Properties

IUPAC Name |

3-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O3/c16-13-5-3-10(14-15-13)9-2-4-11-12(8-9)18-7-1-6-17-11/h2-5,8H,1,6-7H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVMURJQGOYVPNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(C=C(C=C2)C3=NNC(=O)C=C3)OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

6-(3,4-Dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one is a compound of significant interest due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies that demonstrate its efficacy in various applications.

- Molecular Formula : C₁₃H₁₂N₂O₃

- Molecular Weight : 244.25 g/mol

- CAS Number : 1156362-84-3

- Structural Characteristics : The compound features a pyridazine ring fused with a benzodioxepin moiety, which contributes to its unique biological activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The benzodioxepin structure is synthesized first, followed by the introduction of the pyridazine moiety through cyclization reactions.

Antimicrobial Properties

Research indicates that derivatives of benzodioxepins exhibit antimicrobial activity. In vitro studies have shown that compounds similar to this compound possess significant inhibitory effects against various bacterial strains. For instance, compounds with similar structures have demonstrated activity against Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

The compound has been evaluated for anti-inflammatory properties. In animal models, it has shown a reduction in inflammation markers and has been effective in decreasing edema in paw inflammation assays. This suggests potential applications in treating inflammatory diseases .

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. In vitro assays on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer) showed that the compound induces apoptosis and inhibits cell proliferation. The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G1 phase .

Case Studies

The biological activity of this compound is attributed to its ability to interact with various biological targets. The benzodioxepin structure enhances its lipophilicity, allowing better cell membrane penetration. Once inside the cell, it can interfere with signaling pathways involved in inflammation and cancer proliferation.

Scientific Research Applications

Medicinal Chemistry Applications

- Antimicrobial Activity : Research indicates that derivatives of benzodioxepin compounds exhibit antimicrobial properties. Studies have shown that 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one can inhibit the growth of several bacterial strains, suggesting its potential as an antimicrobial agent .

- Anti-inflammatory Effects : Compounds containing the benzodioxepin structure have been investigated for their anti-inflammatory properties. Preliminary studies suggest that this compound may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases .

- Neuroprotective Properties : There is emerging evidence that benzodioxepin derivatives can offer neuroprotective effects. The ability of this compound to cross the blood-brain barrier enhances its potential in treating neurodegenerative disorders .

Material Science Applications

The unique properties of this compound also extend to material science:

- Polymer Chemistry : The compound can be utilized as a building block in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices could lead to materials with improved durability and resistance to environmental degradation .

- Nanotechnology : In nanotechnology applications, derivatives of this compound are being explored for their potential use in drug delivery systems due to their ability to encapsulate therapeutic agents effectively .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial activity of various benzodioxepin derivatives found that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Neuroprotective Effects

In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism was linked to the modulation of reactive oxygen species (ROS) levels and enhancement of antioxidant defenses within the cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Key Observations :

- Chlorine and phenyl substitutions (e.g., 5-chloro-6-phenyl derivatives) reduce molecular weight compared to the benzodioxepin analog but may enhance electrophilic reactivity due to halogenation .

- The benzodioxepin group in the target compound provides a seven-membered oxygen-containing ring, which may improve membrane permeability compared to smaller substituents like chlorophenyl groups .

Benzodioxepin-Containing Analogues

Table 2: Comparison with Benzodioxepin Derivatives

Key Observations :

- Bromination in the benzodioxepin ring (e.g., 8-bromo derivative) increases molecular weight and introduces steric bulk, which may affect binding to biological targets .

- Pyridopyrimidinone cores (e.g., in European Patent Application compounds) diverge significantly from pyridazinones, offering distinct electronic profiles and hydrogen-bonding capacities .

Q & A

Q. What are the recommended synthetic pathways for 6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)pyridazin-3(2H)-one, and how can reaction yields be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, pyridazinone derivatives are often prepared by reacting substituted aldehydes with hydrazine derivatives under reflux in ethanol or acetic acid, followed by cyclization . To optimize yields, control reaction temperature (e.g., 80–100°C), use catalysts like sodium ethoxide, and purify intermediates via recrystallization (e.g., 90% ethanol). Monitor reaction progress using TLC or HPLC to minimize side products.

Q. How should researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- 1H/13C NMR : Assign peaks by comparing with analogous benzodioxepin and pyridazinone derivatives (e.g., δ 3.8–4.2 ppm for benzodioxepin oxygen-linked protons) .

- IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1650–1700 cm⁻¹ and ether (C-O-C) bands at 1200–1250 cm⁻¹ .

- Mass Spectrometry (HRMS) : Validate molecular weight with <2 ppm error .

- X-ray Crystallography : Resolve ambiguities in regiochemistry or stereochemistry by comparing experimental and simulated diffraction patterns .

Q. What experimental designs are suitable for assessing the compound’s physicochemical properties?

- Methodological Answer : Use a factorial design to evaluate critical parameters:

- Solubility : Test in polar (e.g., DMSO, water) and non-polar solvents (e.g., chloroform) at varying pH levels.

- Thermal Stability : Perform TGA/DSC to identify decomposition temperatures .

- LogP : Determine via shake-flask method or HPLC retention time correlation .

Include triplicate measurements and statistical validation (e.g., ANOVA) to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR or IR spectra may arise from tautomerism, polymorphism, or residual solvents. To address this:

- Variable Temperature (VT) NMR : Probe dynamic equilibria (e.g., keto-enol tautomerism) by acquiring spectra at 25°C and 60°C .

- PXRD : Compare experimental diffraction patterns with simulated data from single-crystal structures to rule out polymorphic forms .

- Elemental Analysis : Verify stoichiometry to confirm absence of solvent adducts .

Q. What strategies are recommended for studying the compound’s environmental fate and biodegradation pathways?

- Methodological Answer : Adopt a tiered approach:

- Abiotic Degradation : Expose the compound to UV light (λ = 254–365 nm) in aqueous solutions and analyze photoproducts via LC-MS/MS .

- Biotic Degradation : Use OECD 301B guidelines to assess microbial degradation in activated sludge; quantify metabolites (e.g., hydroxylated derivatives) using high-resolution mass spectrometry .

- QSAR Modeling : Predict eco-toxicity endpoints (e.g., LC50 for aquatic organisms) based on structural analogs .

Q. How can researchers design assays to evaluate the compound’s bioactivity while minimizing interference from impurities?

- Methodological Answer :

- Impurity Profiling : Use HPLC-PDA/ELSD to quantify impurities (e.g., synthetic intermediates) and set thresholds (<0.15% for major impurities) .

- Bioassay Controls : Include spiked samples with known impurities to assess their interference in cell-based assays (e.g., MTT assays for cytotoxicity).

- Structure-Activity Relationship (SAR) : Synthesize and test derivatives with modifications to the benzodioxepin or pyridazinone moieties to isolate bioactive pharmacophores .

Q. What advanced analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Answer : Develop a validated LC-MS/MS protocol:

- Sample Preparation : Use protein precipitation (acetonitrile) or SPE (C18 cartridges) for plasma/brain homogenates.

- Chromatography : Optimize a reverse-phase column (e.g., C18, 2.6 µm) with isocratic elution (acetonitrile:10 mM ammonium acetate, 70:30).

- Detection : Employ MRM transitions for the parent ion (e.g., m/z 315 → 270) and internal standard (e.g., deuterated analog) . Validate for linearity (R² >0.99), LOD (<1 ng/mL), and recovery (>85%).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.